![molecular formula C19H19NOS2 B12618952 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one CAS No. 922160-79-0](/img/structure/B12618952.png)
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is an organic compound that belongs to the class of dithiolones This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dithiol-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)benzaldehyde with thiourea in the presence of a base to form the corresponding thioamide. This intermediate is then cyclized using a suitable oxidizing agent to yield the final dithiol-2-one compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dithiol-2-one moiety can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)benzaldehyde: Shares the diethylamino group but lacks the dithiol-2-one structure.
5-Phenyl-2H-1,3-dithiol-2-one: Contains the dithiol-2-one moiety but lacks the diethylamino group.
Uniqueness
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is unique due to the combination of the diethylamino group and the dithiol-2-one structure
Propiedades
Número CAS |
922160-79-0 |
|---|---|
Fórmula molecular |
C19H19NOS2 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)phenyl]-5-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C19H19NOS2/c1-3-20(4-2)16-12-10-15(11-13-16)18-17(22-19(21)23-18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Clave InChI |
AFDTZMJQNQSMNH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=O)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


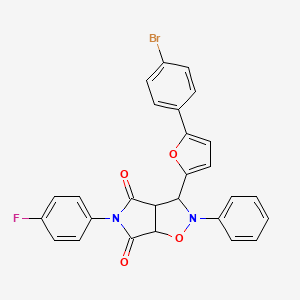
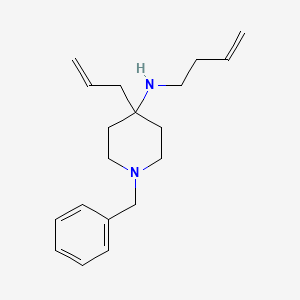
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

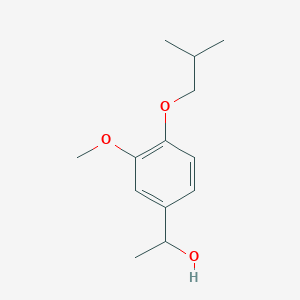
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
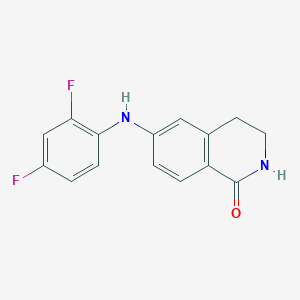
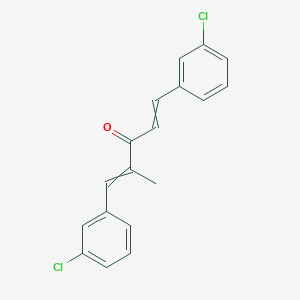
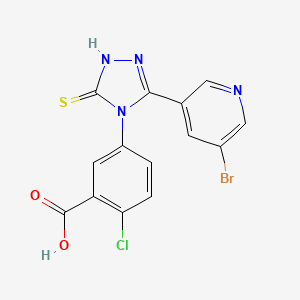
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
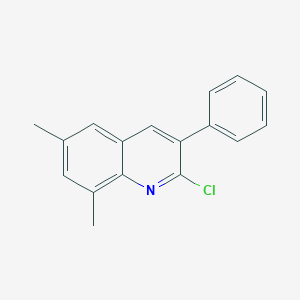
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
